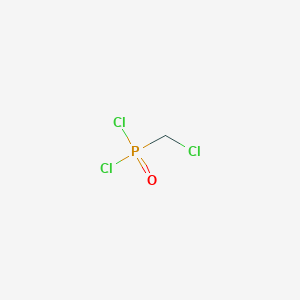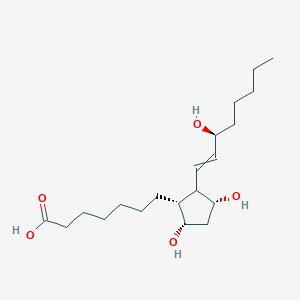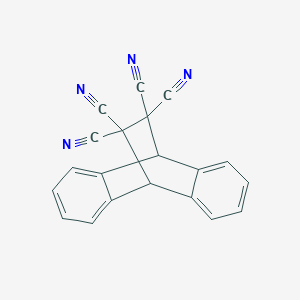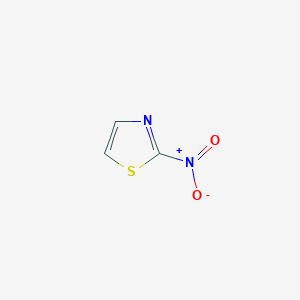
Chloromethylphosphonic dichloride
Übersicht
Beschreibung
It is a colorless liquid that is used in various industrial and scientific applications . This compound is known for its reactivity and versatility in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Chloromethylphosphonic dichloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organophosphorus compounds . In biology and medicine, it is employed in the development of pharmaceuticals and agrochemicals due to its ability to form stable phosphonic acid derivatives . Additionally, it is used in the production of flame retardants, plasticizers, and lubricants in the industrial sector .
Wirkmechanismus
Target of Action
Chloromethylphosphonic dichloride, also known as Phosphonic dichloride, (chloromethyl)- or (Chloromethyl)phosphonic dichloride, is a chemical compound with the linear formula ClCH2P(O)Cl2
Mode of Action
It has been reported that this compound reacts with o-aminophenol in the presence of triethylamine .
Biochemical Pathways
This compound is involved in a novel type of cleavage reaction that takes place under acidic conditions, yielding carbon tetrachloride . It reacts smoothly and quantitatively with phosphorus pentachloride at 95-100°, giving carbon tetrachloride and a P(III) fragment containing one less carbon-phosphorus bond .
Pharmacokinetics
It’s known that the compound is a liquid with a boiling point of 78-82 °c/10 mmhg and a density of 1638 g/mL at 25 °C .
Result of Action
The result of the action of this compound is the formation of carbon tetrachloride and a P(III) fragment containing one less carbon-phosphorus bond . This reaction is part of a novel carbon-phosphorus bond cleavage .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, the reaction with phosphorus pentachloride occurs smoothly at 95-100° .
Safety and Hazards
(chloromethyl)phosphonic dichloride is classified as a skin corrosive (Sub-category 1B) and may cause respiratory irritation (STOT SE 3) . It reacts violently with water . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Biochemische Analyse
Biochemical Properties
Chloromethylphosphonic dichloride plays a significant role in biochemical reactions, particularly in the synthesis of ganciclovir derivatives, which have immunomodulatory activity . This compound interacts with various enzymes and proteins during these reactions. For instance, it reacts with o-aminophenol in the presence of triethylamine to form 2-chloromethyl-1,3,2-benzoxazaphospholine 2-oxide and 2-chloromethyl-2,2’-spirodi[1,3,2-benzoxazaphospholine] in a 1:1 ratio . These interactions highlight the compound’s versatility in forming complex biochemical structures.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can cause alterations in the cellular environment, which may affect the overall cellular function
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with biomolecules, leading to the formation of various chemical structures. At the molecular level, it binds with biomolecules such as o-aminophenol, resulting in the formation of benzoxazaphospholine derivatives . This binding interaction is crucial for its role in biochemical synthesis. Additionally, the compound’s ability to inhibit or activate enzymes can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it reacts smoothly and quantitatively with phosphorus pentachloride at elevated temperatures, leading to the formation of carbon tetrachloride and a P(III) fragment . These reactions indicate that the compound’s stability can be affected by environmental conditions, which in turn can impact its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while at higher doses, it can cause toxic or adverse effects. For instance, drug-induced animal models have shown that varying dosages of chemical compounds can lead to different physiological responses . It is crucial to determine the appropriate dosage to minimize toxicity and maximize therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. One notable reaction is its interaction with phosphorus pentachloride, which leads to the cleavage of the carbon-phosphorus bond and the formation of phosphorus trichloride
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s reactivity allows it to interact with transporters and binding proteins, affecting its localization and accumulation within cellular compartments . Understanding these interactions is crucial for determining the compound’s efficacy and safety in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell, highlighting the importance of understanding its subcellular distribution for effective biochemical applications.
Vorbereitungsmethoden
Chloromethylphosphonic dichloride can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with paraformaldehyde under catalytic conditions . The reaction is typically carried out at controlled temperatures to ensure high yield and purity. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to optimize the production process .
Analyse Chemischer Reaktionen
Chloromethylphosphonic dichloride undergoes various types of chemical reactions, including substitution and hydrolysis. In substitution reactions, it can react with nucleophiles such as amines and alcohols to form corresponding phosphonic esters and amides . Common reagents used in these reactions include bases like triethylamine and solvents like dichloromethane. Hydrolysis of phosphonic dichloride, (chloromethyl)- in the presence of water leads to the formation of phosphonic acid derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Chloromethylphosphonic dichloride can be compared with other similar compounds such as phosphonic acid dichloride and phosphonyl dichloride . While these compounds share similar reactivity patterns, phosphonic dichloride, (chloromethyl)- is unique due to the presence of the chloromethyl group, which enhances its reactivity and versatility in chemical synthesis . Other similar compounds include chloromethylphosphonic acid and dichloro (chloromethyl)phosphine oxide .
Eigenschaften
IUPAC Name |
chloro(dichlorophosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3OP/c2-1-6(3,4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXSSJIKXCFPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062093 | |
| Record name | (Chloromethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1983-26-2 | |
| Record name | P-(Chloromethyl)phosphonic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)phosphonic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic dichloride, (chloromethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic dichloride, P-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Chloromethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)phosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)PHOSPHONIC DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RB7X738UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)








![(4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride](/img/structure/B159310.png)



